tert-Butyl L-tyrosinate
Overview
Description
Tert-Butyl L-Tyrosinate is a chemical auxiliary agent used in various industries, including pharmaceuticals, cosmetics, and food and beverage . It is a white crystalline powder with a melting point of about 200°C and a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene . It belongs to the class of amino acid derivatives, containing both acidic phenolic hydroxyl and basic amino structures . It is mainly used as a pharmaceutical intermediate, suitable for the preparation of compound amino acid infusion and polypeptide drugs .
Synthesis Analysis
The synthesis of tert-Butyl L-Tyrosinate involves the reaction of L-Tyrosine with tert-butyl acetate at 0°C, followed by the slow addition of perchloric acid . The reaction mixture is stirred at room temperature for 12 hours, then washed with water and 1.0M HCl solution . The resulting aqueous solution is adjusted to pH 9 with a 10% potassium carbonate solution, then extracted three times with dichloromethane . The combined organic phases are dried over anhydrous sodium sulfate, filtered to remove the sodium sulfate solid, and the filtrate is concentrated . The residue is purified by silica gel column chromatography (with ethyl acetate as the eluent) to obtain the target product, tert-Butyl L-Tyrosinate .Molecular Structure Analysis
Tert-Butyl L-Tyrosinate contains a total of 36 bonds; 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 primary aliphatic amine, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Tert-Butyl L-Tyrosinate is a white crystalline powder with a melting point of about 200°C . It has a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene .Scientific Research Applications
Chemoselective Nitration in Organic Synthesis
Research by Koley, Colón, and Savinov (2009) demonstrated that tert-Butyl nitrite can serve as a safe and chemoselective nitrating agent, particularly for phenolic substrates such as tyrosine-containing peptides. This method is utilized in the synthesis of fluorogenic substrates for protease characterization, implying its utility in peptide and protein chemistry (D. Koley, Olvia C. Colón, & S. Savinov, 2009).
Synthesis of Protected Amino Acids
Pozdnev (2004) discusses the reactivity of di-tert-butyl pyrocarbonate for obtaining N-tert-butoxycarbonyl derivatives of compounds, including tyrosine. This is relevant for protecting amino acids in peptide synthesis, indicating tert-Butyl L-tyrosinate's role in the preparation of N-Boc-tyrosine derivatives (V. Pozdnev, 2004).
Radiolabeling in Imaging
Chun-yan and Shen-de (2011) synthesized precursors for O-(2-fluoroethyl)-L-tyrosine (FET) used in positron emission tomography (PET) for tumor imaging, highlighting the application of tert-Butyl L-tyrosinate in diagnostic imaging (Liu Chun-yan & Jiang Shen-de, 2011).
Fluorinated Amino Acid Synthesis
Tressler and Zondlo (2016) developed a synthesis method for Fmoc-perfluoro-tert-butyl tyrosine, a novel highly fluorinated amino acid. This compound, detectable by NMR spectroscopy, is significant for peptide studies, illustrating an advanced application in analytical chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2016).
Protein Research and NMR Tagging
Chen et al. (2015) explored the use of O-tert-Butyltyrosine (Tby) as an NMR tag for high-molecular-weight systems. The tert-butyl group of Tby provides a distinct NMR signal, useful in protein research and measuring ligand binding affinities (Wan-Na Chen et al., 2015).
Future Directions
Tert-Butyl L-Tyrosinate finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch . This suggests that the use of tert-Butyl L-Tyrosinate in synthetic organic chemistry could increase in the future.
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHFXIWRPMGSA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297192 | |
Record name | L-Tyrosine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl L-tyrosinate | |
CAS RN |
16874-12-7 | |
Record name | L-Tyrosine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl L-tyrosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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